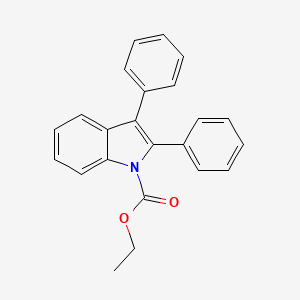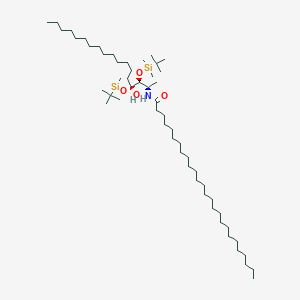
-4-Octadecanol"
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula C18H38O. It is a white, waxy solid at room temperature and is commonly used in the production of cosmetics, pharmaceuticals, and industrial applications due to its emollient and surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Octadecanol can be synthesized through the hydrogenation of stearic acid or stearic acid esters. The reaction typically involves the use of a metal catalyst such as nickel or palladium under high pressure and temperature conditions. The hydrogenation process reduces the carboxylic acid group of stearic acid to a primary alcohol group, resulting in the formation of 4-Octadecanol.
Industrial Production Methods
In industrial settings, 4-Octadecanol is produced through the catalytic hydrogenation of stearic acid derived from natural fats and oils. The process involves the following steps:
Hydrogenation: Stearic acid is hydrogenated in the presence of a metal catalyst at elevated temperatures and pressures.
Purification: The resulting 4-Octadecanol is purified through distillation or recrystallization to remove any impurities.
Formulation: The purified 4-Octadecanol is then formulated into various products for use in cosmetics, pharmaceuticals, and other applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Octadecanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to stearic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of fragrances and flavors.
Etherification: It can react with alkyl halides to form ethers, which are used as surfactants and emulsifiers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Etherification: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Stearic acid.
Esterification: Stearyl esters.
Etherification: Stearyl ethers.
Aplicaciones Científicas De Investigación
4-Octadecanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a component of lipid bilayers in model membrane systems.
Medicine: Utilized in the formulation of topical creams and ointments due to its emollient properties.
Industry: Used in the production of lubricants, plasticizers, and as a conditioning agent in personal care products.
Mecanismo De Acción
The mechanism of action of 4-Octadecanol involves its interaction with lipid membranes and proteins. As an emollient, it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its surfactant properties allow it to reduce surface tension, making it useful in various industrial applications.
Comparación Con Compuestos Similares
4-Octadecanol is similar to other long-chain fatty alcohols such as cetyl alcohol (hexadecanol) and behenyl alcohol (docosanol). it is unique in its specific chain length and properties:
Cetyl Alcohol (Hexadecanol): Has a shorter carbon chain (C16) and is used in similar applications but may have different melting points and solubility characteristics.
Behenyl Alcohol (Docosanol): Has a longer carbon chain (C22) and is used in antiviral creams and other specialized applications.
By comparing these compounds, 4-Octadecanol stands out for its balance of emollient and surfactant properties, making it a versatile ingredient in various formulations.
Propiedades
Fórmula molecular |
C56H117NO4Si2 |
|---|---|
Peso molecular |
924.7 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-4-hydroxyoctadecan-2-yl]hexacosanamide |
InChI |
InChI=1S/C56H117NO4Si2/c1-14-16-18-20-22-24-26-28-29-30-31-32-33-34-35-36-37-38-39-41-43-45-47-49-52(58)57-51(3)53(60-62(10,11)54(4,5)6)56(59,61-63(12,13)55(7,8)9)50-48-46-44-42-40-27-25-23-21-19-17-15-2/h51,53,59H,14-50H2,1-13H3,(H,57,58)/t51-,53-,56+/m0/s1 |
Clave InChI |
ZAYSEZBMOHYFQA-VZANENCWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H]([C@](CCCCCCCCCCCCCC)(O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C(CCCCCCCCCCCCCC)(O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


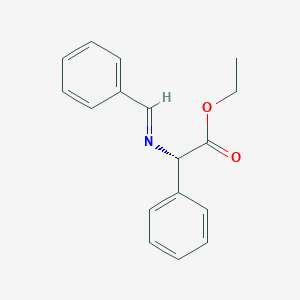
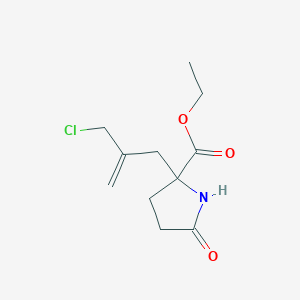

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)


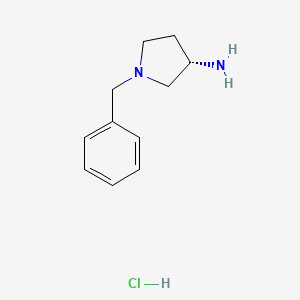
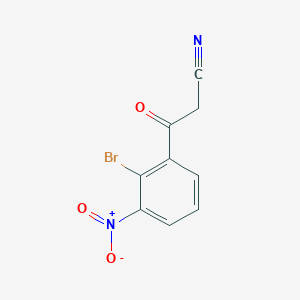
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
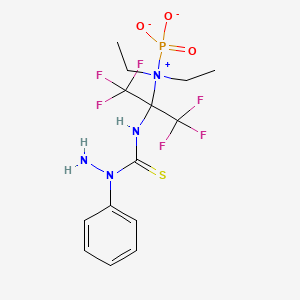
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)


